molecular formula C10H25NO3Si B1360345 (N,N-Diethyl-3-aminopropyl)trimethoxysilane CAS No. 41051-80-3

(N,N-Diethyl-3-aminopropyl)trimethoxysilane

Cat. No. B1360345
CAS RN: 41051-80-3
M. Wt: 235.4 g/mol
InChI Key: ZLDHYRXZZNDOKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(N,N-Diethyl-3-aminopropyl)trimethoxysilane is a superior grade silane coupling agent with the CAS No.: 2550-32-9 and the chemical formula: C10H25NO3Si . It is extensively used in pharmaceuticals, agrochemicals, and materials science . It functionalizes substrates with alkoxysilane molecules .


Chemical Reactions Analysis

(N,N-Diethyl-3-aminopropyl)trimethoxysilane can be covalently bonded to mesoporous titania–silica mixed oxides to act as epoxidation catalysts . It can also be immobilized on mesoporous silicas (SBA-15) to be used as adsorbents to capture CO2 .


Physical And Chemical Properties Analysis

(N,N-Diethyl-3-aminopropyl)trimethoxysilane has a boiling point of 120 °C/20 mmHg, a density of 0.934 g/mL at 25 °C, and a refractive index of 1.4245 at 20˚C .

Scientific Research Applications

    Epoxidation Catalysts

    This compound can be covalently bonded to mesoporous titania–silica mixed oxides to act as epoxidation catalysts . Epoxidation is a crucial process in the production of many important chemicals, including pharmaceuticals and polymers.

    CO2 Capture

    When immobilized on mesoporous silicas (SBA-15), this compound may be used as adsorbents to capture CO2 . This application is particularly relevant in the context of climate change, as it could potentially help to reduce the amount of CO2 released into the atmosphere.

    Polymerization

    A series of 3-(trimethoxysilyl) propyl methacrylate/N-vinyl pyrrolidone (TMSPM/NVP) xerogels containing different concentrations of ethylene glycol dimethacrylate (EGDMA) as a crosslinking agent were prepared by bulk polymerization to high conversion using BPO as an initiator . The copolymers were characterized by FTIR.

    Hydrogel Formation

    The TMSPM/NVP xerogels can be swelled in deionized water to equilibrium to form hydrogels . Hydrogels have a wide range of applications, including drug delivery systems, tissue engineering scaffolds, and contact lenses.

    Material Science

    The properties of the prepared hydrogels fit with the standard properties of materials which should be used for contact lenses . This suggests that this compound could be used in the production of contact lenses.

    Thermal Properties

    The thermal properties of the hydrogels, including TGA and glass transition temperature (Tg), enhance by adding EGDMA . This could potentially improve the performance of the hydrogels in various applications.

Mechanism of Action

Target of Action

N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine, also known as (N,N-Diethyl-3-aminopropyl)trimethoxysilane or [3-(Diethylamino)propyl]trimethoxysilane, primarily targets mesoporous titania–silica mixed oxides . These mixed oxides are used in various chemical processes, including epoxidation catalysts .

Mode of Action

The compound interacts with its targets by forming covalent bonds . Specifically, N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine is covalently bonded to the mesoporous titania–silica mixed oxides . This bonding enhances the functionality of the mixed oxides, enabling them to act as effective epoxidation catalysts .

Biochemical Pathways

The primary biochemical pathway affected by N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine involves the process of epoxidation . Epoxidation is a reaction that involves the conversion of an alkene to an epoxide, which is a cyclic ether with three ring atoms. The compound’s interaction with the mesoporous titania–silica mixed oxides enhances their ability to catalyze this reaction .

Result of Action

The molecular and cellular effects of N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine’s action primarily involve the enhancement of epoxidation reactions . By covalently bonding to mesoporous titania–silica mixed oxides, the compound increases their catalytic activity, leading to more efficient epoxidation processes .

Action Environment

The action, efficacy, and stability of N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine can be influenced by various environmental factors. For instance, the compound is known to be sensitive to moisture . Therefore, it needs to be stored and handled in a dry environment to maintain its reactivity and effectiveness. Additionally, the compound’s reactivity may also be influenced by the presence of other chemicals in its environment.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

(N,N-Diethyl-3-aminopropyl)trimethoxysilane has a wide range of applications in the field of chemistry and materials science. It can be used for the surface modification of a variety of nanomaterials . It can also be covalently bonded to mesoporous titania–silica mixed oxides to act as epoxidation catalysts , and can be used as adsorbents to capture CO2 . These applications suggest potential future directions for this compound in the fields of materials science, environmental science, and catalysis.

properties

IUPAC Name

N,N-diethyl-3-trimethoxysilylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25NO3Si/c1-6-11(7-2)9-8-10-15(12-3,13-4)14-5/h6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDHYRXZZNDOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068275
Record name 1-Propanamine, N,N-diethyl-3-(trimethoxysilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41051-80-3
Record name 3-(Diethylamino)propyltrimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41051-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-3-(trimethoxysilyl)-1-propanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, N,N-diethyl-3-(trimethoxysilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanamine, N,N-diethyl-3-(trimethoxysilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethyl-3-(trimethoxysilyl)propylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.157
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIETHYL-3-(TRIMETHOXYSILYL)-1-PROPANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EE2ARR677
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(N,N-Diethyl-3-aminopropyl)trimethoxysilane
Reactant of Route 2
Reactant of Route 2
(N,N-Diethyl-3-aminopropyl)trimethoxysilane
Reactant of Route 3
Reactant of Route 3
(N,N-Diethyl-3-aminopropyl)trimethoxysilane
Reactant of Route 4
Reactant of Route 4
(N,N-Diethyl-3-aminopropyl)trimethoxysilane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(N,N-Diethyl-3-aminopropyl)trimethoxysilane
Reactant of Route 6
Reactant of Route 6
(N,N-Diethyl-3-aminopropyl)trimethoxysilane

Q & A

Q1: How does [3-(Diethylamino)propyl]trimethoxysilane contribute to the properties of mesoporous silicas?

A1: [3-(Diethylamino)propyl]trimethoxysilane (DN-MTS) is a key player in introducing basicity to mesoporous silicas. [] The molecule achieves this through its amine group, which can act as a base in chemical reactions. Researchers utilize DN-MTS to modify the surface of mesoporous silicas synthesized using castor oil as a templating agent. [] This functionalization process is confirmed through various characterization techniques like X-ray photoelectron spectroscopy (XPS) and diffuse reflectance infrared fourier transform spectroscopy (DRIFTS). [] The resulting amine-functionalized mesoporous silicas demonstrate catalytic activity in transesterification reactions, with the DN-MTS modification leading to the highest conversion rates compared to other amine silanes. []

Q2: What makes [3-(Diethylamino)propyl]trimethoxysilane a suitable choice for creating basic supports in organic synthesis?

A2: The structure of [3-(Diethylamino)propyl]trimethoxysilane makes it ideal for anchoring onto silica gel, creating a basic support for organic reactions. [] The trimethoxysilane group readily reacts with the silica surface, forming strong Si-O-Si bonds. This covalent attachment ensures the amine group is effectively displayed on the support's surface, ready to participate in reactions. Researchers observed that using a [3-(Diethylamino)propyl]trimethoxysilane-modified silica support in nitroaldol reactions offered a greener alternative to traditional methods. [] The immobilized amine can act as a base, promoting the reaction between aldehydes and nitroalkanes.

Q3: Are there any comparative studies highlighting the effectiveness of [3-(Diethylamino)propyl]trimethoxysilane modifications?

A3: Yes, studies have compared different amine silanes for functionalizing silica supports. Research shows that [3-(Diethylamino)propyl]trimethoxysilane modifications resulted in higher conversions of starting materials in nitroaldol reactions compared to other amine silanes. [] This difference in reactivity can be attributed to the specific structure and basicity of the diethylamino group present in DN-MTS.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.